N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}adamantane-1-carboxamide
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Overview
Description
N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}adamantane-1-carboxamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a 4-chlorophenyl group, linked to an adamantane carboxamide moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}adamantane-1-carboxamide typically involves the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is first substituted with a 4-chlorophenyl group. This can be achieved through a nucleophilic substitution reaction where 4-chlorophenylamine reacts with piperazine under controlled conditions.
Linking the Intermediate to Adamantane: The substituted piperazine is then linked to an adamantane carboxamide moiety. This step involves the reaction of the piperazine intermediate with adamantane-1-carboxylic acid or its derivatives in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}adamantane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine ring or the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}adamantane-1-carboxamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological receptors, particularly dopamine receptors.
Medicine: Investigated for its potential therapeutic effects, including its role as a dopamine receptor ligand.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through its interaction with dopamine receptors. It acts as a selective ligand for the dopamine D4 receptor, modulating the receptor’s activity and influencing neurotransmission pathways. This interaction can affect various physiological processes, including mood regulation and cognitive functions.
Comparison with Similar Compounds
Similar Compounds
N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: Another dopamine receptor ligand with a similar piperazine structure.
Cetirizine hydrochloride: Contains a piperazine ring and is used as an antihistamine.
Uniqueness
N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}adamantane-1-carboxamide is unique due to the presence of the adamantane moiety, which imparts distinct steric and electronic properties. This uniqueness enhances its binding affinity and selectivity for specific biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32ClN3O/c24-20-1-3-21(4-2-20)27-9-7-26(8-10-27)6-5-25-22(28)23-14-17-11-18(15-23)13-19(12-17)16-23/h1-4,17-19H,5-16H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMPDERDGMRNFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C23CC4CC(C2)CC(C4)C3)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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